molecular formula C20H19BrN4O2S B273561 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether

2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether

Cat. No. B273561
M. Wt: 459.4 g/mol
InChI Key: FLMKVOPMEZMWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is a chemical compound that has been synthesized in recent years. This compound has shown potential in scientific research as it has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also inhibit the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have antitumor, anti-inflammatory, antifungal, and antibacterial activity. Additionally, it has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether in lab experiments is its potential antitumor activity. This compound may be useful in the development of new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop effective treatments.

Future Directions

There are several future directions for research on 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether. One direction is to further investigate its mechanism of action. This may help to develop more effective cancer treatments. Another direction is to study its potential as an anti-inflammatory agent in human clinical trials. Additionally, further research is needed to determine its potential as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether involves the reaction of 2-bromo-4-nitrophenol with propylthiol to form 2-bromo-4-(propylsulfanyl)phenol. This compound is then reacted with 2-aminobenzoic acid to form 2-bromo-4-[3-(propylsulfanyl)benzoic acid]. This compound is then reacted with 6-chloro-7-hydroxyquinazoline to form this compound.

Scientific Research Applications

2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has shown potential in scientific research. It has been found to have antitumor activity in various cancer cell lines. It has also been found to have anti-inflammatory activity in animal models. Additionally, it has been found to have antifungal and antibacterial activity.

properties

Molecular Formula

C20H19BrN4O2S

Molecular Weight

459.4 g/mol

IUPAC Name

6-(3-bromo-4-methoxyphenyl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C20H19BrN4O2S/c1-3-10-28-20-23-19-17(24-25-20)13-6-4-5-7-15(13)22-18(27-19)12-8-9-16(26-2)14(21)11-12/h4-9,11,18,22H,3,10H2,1-2H3

InChI Key

FLMKVOPMEZMWDX-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)OC)Br)N=N1

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)OC)Br)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.